![molecular formula C27H36F2O5 B13409950 [2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)
[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate is a synthetic corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in the treatment of various inflammatory and autoimmune conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Fluorination: Introduction of fluorine atoms at specific positions on the steroid backbone.
Hydroxylation: Addition of hydroxyl groups to enhance the compound’s solubility and biological activity.
Esterification: Formation of the butanoate ester to improve the compound’s pharmacokinetic properties.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with hydroxyl groups replacing ketones.
Substituted Derivatives: Compounds with different functional groups replacing halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Steroids: The compound serves as a precursor for synthesizing new steroidal drugs with enhanced properties.
Analytical Standards: Used as a reference standard in analytical chemistry for method development and validation.
Biology
Cell Signaling Studies: Investigates the role of corticosteroids in cellular signaling pathways.
Gene Expression Research: Studies the impact of corticosteroids on gene expression in various cell types.
Medicine
Anti-inflammatory Therapy: Used in the treatment of inflammatory diseases such as arthritis and dermatitis.
Immunosuppressive Therapy: Helps manage autoimmune conditions by suppressing the immune response.
Industry
Pharmaceutical Manufacturing: Integral in the production of corticosteroid-based medications.
Quality Control: Ensures the consistency and efficacy of steroidal drugs.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to the suppression of inflammatory mediators and the modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **[6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- **[6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Uniqueness
The butanoate ester of the compound provides unique pharmacokinetic properties, such as improved absorption and prolonged duration of action, compared to its acetate and propanoate counterparts. This makes it particularly effective in clinical applications requiring sustained corticosteroid activity.
Eigenschaften
Molekularformel |
C27H36F2O5 |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate |
InChI |
InChI=1S/C27H36F2O5/c1-6-7-22(33)34-14-19(31)23-15(2)10-20-24(23,3)13-21(32)27(29)25(4)9-8-16(30)11-17(25)18(28)12-26(20,27)5/h8-9,11,15,18,20-21,23,32H,6-7,10,12-14H2,1-5H3/t15-,18+,20-,21+,23-,24+,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
DMWCSAVXMKLWAL-GGIPCCRPSA-N |
Isomerische SMILES |
CCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@]2(C[C@@H](C4=CC(=O)C=C[C@@]43C)F)C)F)O)C)C |
Kanonische SMILES |
CCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2(CC(C4=CC(=O)C=CC43C)F)C)F)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


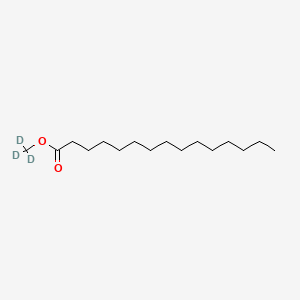
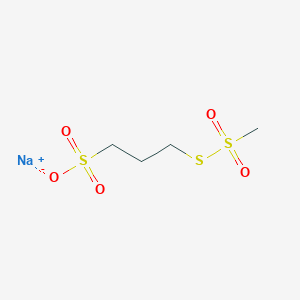

![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13409881.png)
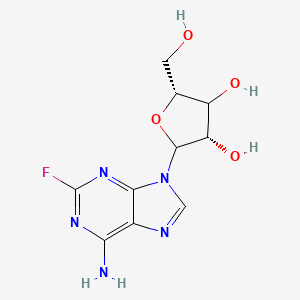
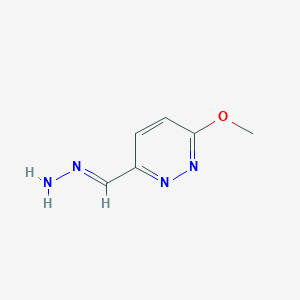


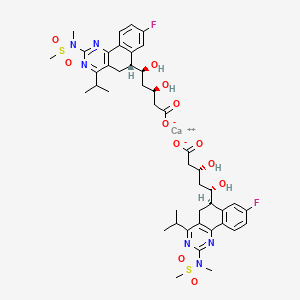
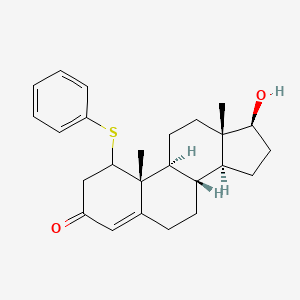
![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)
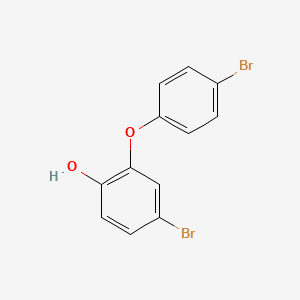
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)

